

Application Notes: Acid Red 29 in Connective Tissue Histology

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Compound of Interest

Compound Name: Acid red 29(2-)

Cat. No.: B1230535

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Introduction

Acid Red 29, also known under the synonyms Ponceau S, Ponceau 2R, or Xylidine Ponceau (C.I. 16150), is an anionic azo dye utilized in various histological staining protocols. In connective tissue histology, it is primarily employed as a component of the plasma stain in Masson's Trichrome and related methods. Its function is to impart a vibrant red color to cytoplasmic elements, muscle fibers, and erythrocytes, providing a stark contrast to the blue or green-stained collagen fibers. This differential staining is crucial for studying fibrosis, muscular pathologies, and the overall architecture of tissues in both research and diagnostic settings.

The mechanism of trichrome staining relies on the sequential use of dyes with different molecular weights and affinities for tissue components, governed by tissue permeability and pH. Acid Red 29, typically used in combination with another red dye like Acid Fuchsin, acts as the initial small-molecule red stain that permeates and colors most acidophilic tissue elements. Subsequent application of a polyacid, such as phosphomolybdic acid, removes the red dye from the more permeable collagenous matrix while simultaneously acting as a mordant for the larger, subsequently applied aniline blue or light green counterstain. This results in the characteristic red staining of muscle and cytoplasm and blue or green staining of collagen.

Data Presentation: Reagent Formulations

The following tables summarize the quantitative composition of solutions used in Masson's Trichrome protocols that specify the use of Xylidine Ponceau (Acid Red 29).

Table 1: Composition of Red Plasma Stain (Solution A)

Component	Protocol 1 (Original Masson's's)[1]	Protocol 2 (Modified)[2][3]	Protocol 3 (Gillis Lab)[4]
Xylidine Ponceau	0.5 g	0.5 g	0.5% in 1% Acetic Acid
Acid Fuchsin	0.5 g	0.5 g	0.5% in 1% Acetic Acid
Distilled Water	100 mL	100 mL	(Volumes are mixed equally)
Glacial Acetic Acid	1.0 mL	1.0 mL	(Included in stock solutions)

Table 2: Composition of Other Key Reagents

Reagent	Component	Concentration / Preparation
Nuclear Stain	Weigert's Iron Hematoxylin	Mix equal parts of Stock A (1g Hematoxylin in 100mL 95% Alcohol) and Stock B (4mL 29% Ferric Chloride, 95mL water, 1mL HCl).[1]
Differentiator / Mordant	Phosphomolybdic Acid	1 g in 100 mL distilled water (1% solution).[3][4]
Collagen Stain (Blue)	Aniline Blue	Saturate a solution of 2.5 mL Glacial Acetic Acid in 97.5 mL distilled water.
Collagen Stain (Green)	Light Green SF Yellowish	2.0 g in 100 mL distilled water with 2.0 mL Glacial Acetic Acid. [1][4]

Experimental Protocols

Masson's Trichrome Stain Utilizing Xylidine Ponceau

This protocol is adapted from established methods for differentiating muscle from collagen in paraffin-embedded tissue sections.[1][3][4]

I. Materials and Reagents

- Fixative: Bouin's fluid is recommended for optimal results. Formalin-fixed tissues require post-fixation.[1]
- Nuclear Stain: Weigert's Iron Hematoxylin (Working Solution)
- Plasma Stain: Xylidine Ponceau-Acid Fuchsin Solution (See Table 1)
- Differentiating Solution: 1% Aqueous Phosphomolybdic Acid
- Collagen Stain: Aniline Blue Solution or Light Green Solution (See Table 2)

- Acidic Rinse: 1% Acetic Acid Solution
- Dehydrating Agents: Graded ethanol series (70%, 95%, 100%)
- Clearing Agent: Xylene or a xylene substitute
- Mounting Medium: Resinous mounting medium

II. Staining Procedure

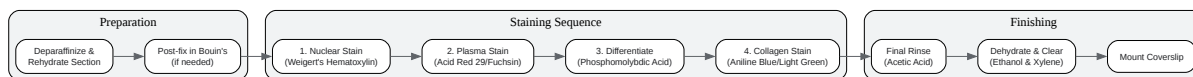
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded alcohols: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes).
 - Rinse well in distilled water.
- Post-Fixation (for Formalin-Fixed Tissue):
 - If not fixed in Bouin's solution, mordant sections in Bouin's fluid for 1 hour at 56°C or overnight at room temperature.
 - Wash in running tap water for 5-10 minutes to remove all yellow color. Rinse in distilled water.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin working solution for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - Rinse in distilled water. Nuclei should be black.
- Cytoplasmic and Muscle Staining:
 - Stain in Xylidine Ponceau-Acid Fuchsin solution for 5-10 minutes.[\[1\]](#)

- Rinse in distilled water.
- Differentiation and Mordanting:
 - Place sections in 1% phosphomolybdic acid solution for 5-10 minutes.^[3] This step removes the red stain from collagen.
 - Rinse in distilled water.
- Collagen Staining:
 - Transfer sections directly into Aniline Blue or Light Green solution and stain for 5-10 minutes.
 - Rinse briefly in distilled water.
- Final Differentiation and Dehydration:
 - Differentiate in 1% acetic acid solution for 1-2 minutes.
 - Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.
 - Clear in two changes of xylene for 5 minutes each.
- Mounting:
 - Coverslip with a resinous mounting medium.

III. Expected Results

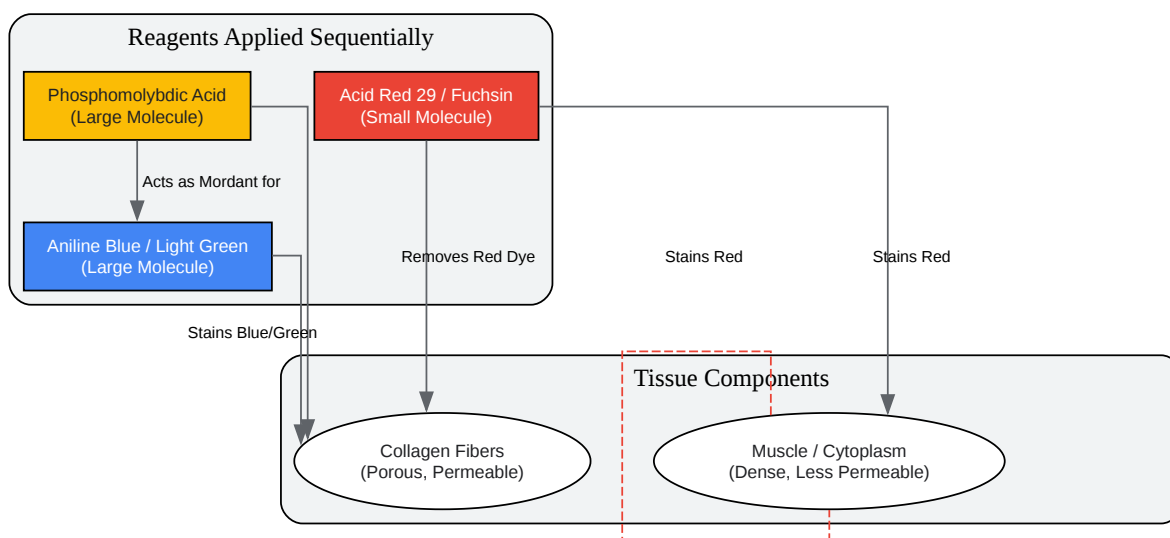
- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red^[2]
- Collagen, Mucin: Blue or Green (depending on the counterstain used)^[2]

Visualizations



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Caption: Experimental workflow for Masson's Trichrome staining using Acid Red 29.



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Caption: Logical relationship of reagents in differential trichrome staining.

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